molecular formula C15H12N4O2 B12516350 2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol CAS No. 651706-10-4

2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol

Cat. No.: B12516350
CAS No.: 651706-10-4
M. Wt: 280.28 g/mol
InChI Key: NECPJDCJXIDGLW-UHFFFAOYSA-N
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Description

2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is a complex organic compound with a unique structure that includes both quinoxaline and imine functionalities. This compound is known for its applications in various scientific fields due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of the imine group through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The imine group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.

Scientific Research Applications

2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Properties

CAS No.

651706-10-4

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

4-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]aniline

InChI

InChI=1S/C15H12N4O2/c16-11-5-7-12(8-6-11)17-9-13-10-18(20)14-3-1-2-4-15(14)19(13)21/h1-10H,16H2

InChI Key

NECPJDCJXIDGLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NC3=CC=C(C=C3)N)[O-]

Origin of Product

United States

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